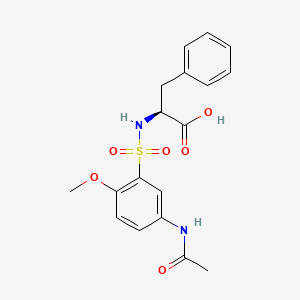

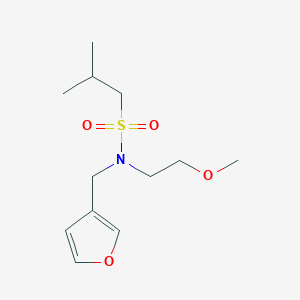

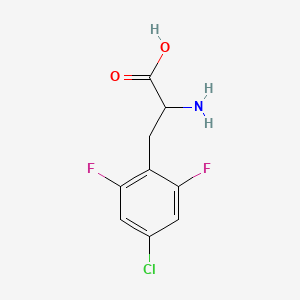

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . They are liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines . The compound you mentioned seems to be a derivative of azetidine, with additional functional groups attached to it.

Chemical Reactions Analysis

The chemical reactions involving “1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile” would depend on the specific functional groups present in the compound. Azetidines in general can participate in a variety of chemical reactions due to their ring strain and basicity .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile” would depend on its specific structure. Azetidines are generally liquids at room temperature and have a strong odor of ammonia .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

- The direct cyclization of related compounds has led to the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile and its derivatives, showcasing a route to functionalized cyclopropanes and azetidine derivatives. These processes include remarkable rearrangements into azetidine and oxazine derivatives, highlighting the chemical versatility of such compounds (Aelterman et al., 1999).

Three-Component Reactions

- A novel stereospecific three-component reaction of aziridines and azetidines with arynes and acetonitrile developed N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These are precursors and congeners of bioactive compounds, demonstrating the utility of these structures in medicinal chemistry (Stephens et al., 2013).

Antiviral Applications

- The synthesis of Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives from related precursors for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1) indicates the potential of these compounds in therapeutic applications (Shamroukh et al., 2007).

Catalytic Applications

- Research into the catalytic polymerization of cyclic amines, specifically azetidine, reveals its transformation into polymers with various amino functions. This highlights azetidine's role in polymer chemistry and potential applications in materials science (Schacht & Goethals, 1974).

Enantioselective Biotransformations

- The enantioselective biotransformations of racemic azetidine-2-carbonitriles catalyzed by Rhodococcus erythropolis AJ270 whole cell catalyst, yielding azetidine-2-carboxylic acids and their amide derivatives, demonstrate the enantioselective potential of microbial catalysis in producing chiral compounds (Leng et al., 2009).

Eigenschaften

IUPAC Name |

1-(3,3-dimethylbutanoyl)azetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(2,3)4-9(13)12-6-8(5-11)7-12/h8H,4,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWCNUGZJJUNMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

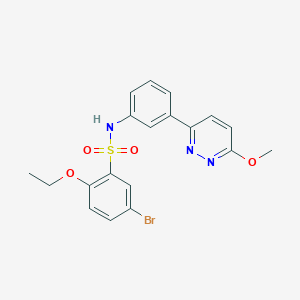

![2,5-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2942238.png)

![rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2942239.png)

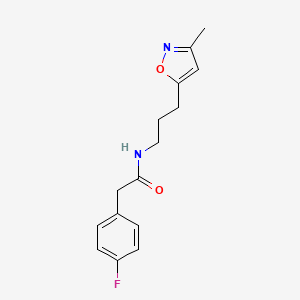

![N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2942243.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride](/img/structure/B2942245.png)

![3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol](/img/structure/B2942247.png)

![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2942249.png)